8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoro-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKIJQWEDGWWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
A widely used method for constructing the quinolinone core involves the Gould-Jacobs reaction, which cyclizes an aniline derivative with a β-keto ester. For 8-bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one, this approach begins with 3-bromo-5-fluoroaniline as the starting material.
Reaction Conditions :
-
The aniline is heated with ethyl acetoacetate in a high-boiling solvent (e.g., Dowtherm A) at 250°C for 1 hour.
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Cyclodehydration forms the 4-quinolinone intermediate, 8-bromo-6-fluoro-4-quinolinone , with a reported yield of 78%.
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Subsequent reduction of the 4-quinolinone to the dihydroquinolinone is achieved using sodium borohydride (NaBH₄) in methanol at 0°C for 2 hours, yielding 85–90% of the target compound.
Mechanistic Insight :
The electron-withdrawing fluorine and bromine substituents enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack during cyclization. The bromine atom’s position is dictated by the starting aniline’s substitution pattern, ensuring regioselectivity.
Regioselective Bromination of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one
Direct Bromination Strategies
Bromination of 6-fluoro-2,3-dihydroquinolin-4(1H)-one introduces the bromine atom at position 8, leveraging the directing effects of the ketone and fluorine substituents.
Optimized Conditions :
-
Brominating Agent : Molecular bromine (Br₂, 1.1 equivalents).
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Reaction Time : 24–48 hours under dark conditions to minimize side reactions.
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Yield : 80–85% after purification via silica gel chromatography.
Directing Effects :
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The ketone at position 4 acts as a meta-director, guiding bromination to position 8.
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The fluorine at position 6, an ortho/para-director, further stabilizes the transition state through electron-withdrawing effects, enhancing regioselectivity.
Side Reactions :
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Over-bromination (e.g., dibromination at positions 5 and 7) occurs if excess Br₂ (>1.1 eq) is used, necessitating precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
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Palladium Catalysts : Pd(OAc)₂ (5 mol%) in CH₃CN accelerates bromine activation, reducing reaction time to 12 hours.
Mechanistic Considerations
Electrophilic Aromatic Substitution (EAS)
-
Positional Directing : The ketone group at position 4 directs bromine to position 8 (meta), while fluorine at position 6 stabilizes the intermediate arenium ion through inductive effects.
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Resonance Effects : The dihydroquinolinone’s conjugated π-system delocalizes electron density, moderating reactivity at position 8.
Reduction Dynamics
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Ketone to Alcohol : NaBH₄ selectively reduces the 4-quinolinone’s carbonyl group to an alcohol, which tautomerizes to the dihydroquinolinone.
Industrial and Environmental Considerations
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The quinolinone ring can undergo cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinolinones, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Industrial Applications: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| Target Compound* | C₉H₇BrFNO | 244.07 | 8-Br, 6-F | Dihydroquinolinone core |
| 8-Bromo-2,3-dihydroquinolin-4(1H)-one | C₉H₈BrNO | 226.07 | 8-Br | Simpler halogenation |
| 7-Chloro-1-cyclopropyl-6-fluoro analog | C₁₂H₁₀ClFNO | 254.67 | 7-Cl, 6-F, cyclopropyl | Enhanced steric bulk |
| MM-I-13 (Pyrazoloquinolinone) | C₁₇H₁₀BrClFN₃O | 406.64 | 8-Br, 6-F, 4-Cl-phenyl | Fused pyrazole ring |
*Calculated data for the target compound.
Biological Activity
8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and fluorine substituents, enhances its biological activity and pharmacokinetic properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C9H7BrFNO
- Molecular Weight : 244.06 g/mol
- Purity : Typically around 95%
The compound's structure includes a quinoline core with halogen substituents, which are known to influence biological interactions and enhance therapeutic efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, affecting cellular processes and signaling.
- Gene Expression Modulation : It can alter gene expression profiles, impacting protein synthesis and cellular responses.
- Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity to multiple biological targets, which is crucial for understanding its pharmacological effects.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties in various studies:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | < 0.25 μg/mL |
| Gram-negative bacteria | ≤ 0.25 μg/mL |
| Fungi (C. albicans) | MIC ≤ 0.25 μg/mL |
These findings suggest that the compound may serve as a potent antimicrobial agent against both bacterial and fungal infections .
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth. Its structural features may contribute to its efficacy against various cancer cell lines.
Case Studies
Several case studies have explored the biological activity of similar compounds within the quinoline family:
- Study on Antimicrobial Effects : A study reported that derivatives of quinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those observed for this compound .
- Anticancer Research : Research on related compounds indicated that modifications in halogen substituents could enhance cytotoxic effects against specific cancer cell lines, supporting the hypothesis that structural variations influence biological activity .
Q & A
Q. How to design SAR studies for optimizing pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
